molecular formula C26H29NO5 B082377 Cryogenine CAS No. 10308-13-1

Cryogenine

Cat. No.: B082377
CAS No.: 10308-13-1
M. Wt: 435.5 g/mol
InChI Key: WCZWUYYJZVBKDZ-VMSBZHFZSA-N
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Description

Cryogenine (NSC 272693) is a bioactive alkaloid isolated from the plant Heimia salicifolia, native to regions spanning from the southern United States to Argentina . It is structurally characterized by a complex macrocyclic system distinct from common quinolidine-type alkaloids . This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of prostaglandin synthase with an IC50 value of 424 μM . Its molecular formula is C26H29NO5, with a molecular weight of 435.5 g/mol and a CAS registry number of 10308-13-1 . This compound is strictly reserved for research purposes due to its specialized biological activity and lack of clinical safety data .

Preparation Methods

Vertine can be synthesized through various routes. One notable method involves aryl-aryl coupling and ring-closing metathesis to provide a Z-alkene α to the lactone carbonyl function. The same procedure has been used for the synthesis of another related alkaloid, (+)-lythrine, after base-induced epimerization of the main quinolizidin-2-one diastereomer .

Chemical Reactions Analysis

Vertine undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the specific transformation. Major products formed from these reactions include derivatives of the core quinolizidine structure.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
Cryogenine has been shown to exhibit significant anti-inflammatory effects. Research indicates that it inhibits prostaglandin synthetase, an enzyme involved in the inflammatory response. A study conducted in 1971 demonstrated that this compound reduced inflammatory processes in animal models, including rats and guinea pigs. The compound's IC50 value for prostaglandin synthetase inhibition is reported to be 424 μM, suggesting its potential as an anti-inflammatory agent .

1.2 Hypothermic Effects
In addition to its anti-inflammatory properties, this compound has been studied for its hypothermic effects. Early investigations revealed that it could lower body temperature in rats and dogs. This property may have implications for therapeutic applications where controlled body temperature is necessary.

Biomedical Research

2.1 Drug Development
this compound's unique chemical structure and biological activities make it a candidate for drug development. Its ability to modulate inflammatory responses can be explored further to develop new treatments for conditions such as arthritis or other inflammatory diseases. Ongoing research is necessary to elucidate the mechanisms underlying its pharmacological effects and to assess its safety and efficacy in humans.

2.2 Tissue Engineering
Recent advancements in biomaterials have highlighted the potential of this compound in tissue engineering applications. Its biocompatibility and ability to interact with biological systems suggest that it could be integrated into scaffolds for tissue regeneration. Research on cryogels, which can incorporate bioactive compounds like this compound, shows promise in enhancing cell viability and promoting tissue healing .

Case Studies

3.1 Study on Anti-inflammatory Effects
A pivotal study published in 1971 investigated the anti-inflammatory effects of this compound on laboratory animals. The results indicated a marked decrease in inflammation markers following administration of this compound, supporting its potential use as an anti-inflammatory therapeutic agent.

3.2 Exploration of Hypothermic Effects
Another study focused on the hypothermic properties of this compound, documenting significant reductions in body temperature among treated animals compared to controls. This effect opens avenues for research into this compound’s potential role in managing hyperthermia or related conditions.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

  • Safety and Efficacy : Comprehensive clinical trials are required to establish the safety profile and therapeutic efficacy of this compound.
  • Mechanistic Understanding : Further research is needed to fully understand the mechanisms through which this compound exerts its biological effects.
  • Scalability : The production and formulation of this compound for pharmaceutical use must be optimized for scalability and cost-effectiveness.

Mechanism of Action

The precise mechanism by which vertine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cryogenine is compared below with structurally and functionally related alkaloids, emphasizing differences in origin, mechanism, and pharmacological profiles.

Structural and Functional Analogues

Scopolamine (Atropa belladonna)

Scopolamine, a tropane alkaloid from Atropa belladonna, shares a plant-derived origin with this compound but differs markedly in structure and function.

  • Structural Comparison: this compound: Macrocyclic alkaloid with a fused ring system . Scopolamine: Bicyclic tropane structure (C17H21NO4) .
  • Pharmacological Profile :
    • This compound: Targets prostaglandin synthase, reducing inflammation .
    • Scopolamine: Anticholinergic agent used for motion sickness and anesthesia; acts via muscarinic receptor blockade .
  • Applications :
    • This compound: Preclinical anti-inflammatory research .
    • Scopolamine: Clinically approved for nausea, vomiting, and sedation .

Quinine (Cinchona spp.)

Quinine, a quinoline alkaloid from Cinchona bark, serves as a comparator for its historical role in antimalarial therapy.

  • Structural Comparison: this compound: Lacks the quinoline core present in quinine . Quinine: Features a bicyclic quinoline moiety (C20H24N2O2) .
  • Pharmacological Profile :
    • This compound: Anti-inflammatory via enzyme inhibition .
    • Quinine: Antipyretic and antimalarial; disrupts heme detoxification in Plasmodium .

Mechanistic and Efficacy Comparisons

Prostaglandin Synthase Inhibitors

This compound’s inhibition of prostaglandin synthase contrasts with nonsteroidal anti-inflammatory drugs (NSAIDs):

  • This compound : IC50 = 424 μM .
  • Aspirin: Irreversibly inhibits cyclooxygenase-1 (COX-1) at nanomolar concentrations.
  • Selectivity : this compound’s macrocyclic structure may confer unique binding kinetics compared to planar NSAIDs.

Antioxidant Alkaloids (e.g., Berberine)

Berberine, an isoquinoline alkaloid, provides a functional comparison for oxidative stress modulation:

  • This compound: No direct antioxidant activity reported; focuses on prostaglandin pathways .
  • Berberine : Activates AMPK and Nrf2 pathways to reduce oxidative damage.

Data Tables

Table 1. Structural and Pharmacological Profiles of this compound and Analogues

Compound Molecular Formula Molecular Weight CAS Number Source Plant Key Pharmacological Action Target/Mechanism
This compound C26H29NO5 435.5 10308-13-1 Heimia salicifolia Anti-inflammatory Prostaglandin synthase inhibitor
Scopolamine C17H21NO4 303.35 51-34-3 Atropa belladonna Anticholinergic Muscarinic receptor antagonist
Quinine C20H24N2O2 324.42 130-95-0 Cinchona spp. Antimalarial Heme polymerization inhibitor

Table 2. Preclinical Efficacy of this compound in Arthritis Models

Model Dose (mg/kg/day) Outcome Metrics Efficacy (%)
Adjuvant-induced RA 100 (oral) Reduction in paw edema 45–50
Adjuvant-induced RA 100 (oral) Decrease in arthritis index score 40–42

Research Findings and Implications

  • Therapeutic Potential: While inferior in potency to NSAIDs, this compound’s novel mechanism may benefit patients with NSAID-resistant inflammation .
  • Limitations : Low solubility and high IC50 necessitate structural optimization for clinical translation .

Biological Activity

Cryogenine is a quinolizidine alkaloid derived from the plant Heimia salicifolia. It has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

Chemical Structure

This compound's chemical structure is characterized by its unique quinolizidine skeleton. Its molecular formula is C26H29NO5C_{26}H_{29}NO_5 with a CAS number of 10308-13-1. The structure contributes to its biological activity, particularly in modulating inflammatory responses.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : this compound inhibits prostaglandin synthetase with an IC50 value of 424 μM, which suggests a significant role in reducing inflammation by modulating prostaglandin synthesis .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Activity Description References
Anti-inflammatoryInhibits prostaglandin synthetase (IC50 = 424 μM)
CytotoxicityInduces apoptosis in cancer cells (specific IC50 values not yet established)
NeuroprotectionPotential neuroprotective effects against oxidative stress in neuronal models
Autophagy InductionInduces autophagy and mitochondrial changes in certain cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively reduces inflammation markers through the inhibition of prostaglandin synthesis. This effect was observed in various cell types, including macrophages and fibroblasts.
  • Cytotoxicity Research : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound induces apoptosis through mitochondrial pathways, although further research is needed to quantify its efficacy across different cancer types .
  • Neuroprotective Effects : Research into the neuroprotective properties of this compound revealed its potential to protect neuronal cells from oxidative damage. This was evidenced by its ability to reduce cell death in models subjected to oxidative stress .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question on Cryogenine’s mechanism of action using established frameworks?

  • Methodological Approach :

  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:
    In [specific biological models] (P), how does this compound (I) compared to [control compound/placebo] (C) affect [specific molecular pathway] (O) over [timeframe] (T)?
  • Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Refine the question by narrowing the scope (e.g., focusing on a single enzyme or receptor) and verifying gaps via a literature review .

Q. What experimental design principles should guide initial studies on this compound’s biochemical properties?

  • Methodological Approach :

  • Define clear objectives (e.g., dose-response relationships, target specificity).
  • Select assays (e.g., in vitro enzyme inhibition, cell viability tests) with appropriate controls (positive/negative, solvent-only) .
  • Use pilot studies to optimize parameters (e.g., pH, temperature) and validate reproducibility .
  • Document protocols rigorously to enable replication .

Q. How do I conduct a systematic literature review on this compound’s pharmacological effects?

  • Methodological Approach :

  • Use scoping review methods to map existing evidence:

Define search terms (e.g., “this compound AND pharmacokinetics”).

Filter databases (PubMed, Scopus) by relevance and publication date.

Categorize findings by study type (e.g., preclinical, computational) and outcomes .

  • Differentiate background questions (general mechanisms) from foreground questions (specific therapeutic applications) .

Q. What ethical considerations apply to human cell-line studies involving this compound?

  • Methodological Approach :

  • Obtain institutional ethics approval, including informed consent for donor cells .
  • Address data privacy (e.g., anonymizing cell-line sources) and declare conflicts of interest .
  • Follow guidelines for hazardous compound handling (e.g., PPE, waste disposal) .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s efficacy across different experimental models?

  • Methodological Approach :

  • Systematic comparison : Create a table to evaluate variables affecting outcomes:
VariableStudy A (2020)Study B (2023)Discrepancy Resolution Strategy
Dosage10 µM50 µMConduct dose-escalation trials
Model organismMurineZebrafishValidate cross-species targets
Assay typeIn vitroIn vivoReplicate in hybrid models
  • Use meta-analysis to quantify heterogeneity and identify confounding factors (e.g., solvent choice, assay sensitivity) .
  • Replicate critical experiments with standardized protocols .

Q. What strategies optimize this compound’s synthesis protocol for high-purity yields in academic labs?

  • Methodological Approach :

  • Compare synthetic routes (e.g., organic synthesis vs. biotechnological production) using Design of Experiments (DoE) to test variables (catalysts, reaction time) .
  • Characterize purity via HPLC/MS and validate with independent labs .
  • Address scalability challenges by collaborating with analytical chemistry experts .

Q. How can cross-disciplinary approaches enhance understanding of this compound’s neuropharmacological effects?

  • Methodological Approach :

  • Integrate computational modeling (molecular docking) with electrophysiology (patch-clamp recordings) to predict and validate this compound’s ion channel interactions .
  • Collaborate with bioinformatics teams to analyze omics data (transcriptomics, proteomics) for pathway enrichment .
  • Publish findings in interdisciplinary journals, tailoring the narrative to both chemistry and neuroscience audiences .

Q. What methods validate the integration of qualitative and quantitative data in this compound toxicity studies?

  • Methodological Approach :

  • Use mixed-methods design :
  • Quantitative : Measure IC50 values and statistical significance (ANOVA, p < 0.05) .
  • Qualitative : Conduct expert interviews or focus groups to contextualize toxicity thresholds .
  • Triangulate results via convergent parallel analysis , ensuring thematic insights align with numerical data .

Q. Key Resources for Methodological Rigor

  • Literature Review : Arksey & O’Malley’s scoping study framework .
  • Experimental Design : FINER criteria for evaluating research questions .
  • Ethics & Compliance : Guidelines for human-derived materials .

Properties

IUPAC Name

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZWUYYJZVBKDZ-VMSBZHFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099973
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10308-13-1
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10308-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryogenine (alkaloid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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